molecular formula C12H12O2S B13341615 6-Ethoxy-1-hydroxynaphthalene-2(1H)-thione

6-Ethoxy-1-hydroxynaphthalene-2(1H)-thione

Cat. No.: B13341615
M. Wt: 220.29 g/mol
InChI Key: YNMYDKFEWBFCEE-UHFFFAOYSA-N
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Description

6-Ethoxy-1-hydroxynaphthalene-2(1H)-thione is an organic compound belonging to the naphthalene derivatives. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, dyes, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-1-hydroxynaphthalene-2(1H)-thione typically involves the following steps:

    Ethoxylation: Introduction of an ethoxy group to the naphthalene ring.

    Hydroxylation: Addition of a hydroxyl group to the naphthalene ring.

    Thionation: Conversion of a carbonyl group to a thione group.

Industrial Production Methods

Industrial production methods may involve:

    Catalytic processes: Using catalysts to enhance reaction rates and yields.

    Batch or continuous flow reactors: Depending on the scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the ethoxy or hydroxyl groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

    Sulfoxides and sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Substituted naphthalenes: From substitution reactions.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe or reagent in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxy-1-hydroxynaphthalene-2(1H)-thione involves:

    Molecular targets: Interaction with specific enzymes or receptors.

    Pathways involved: Modulation of biochemical pathways through its reactive functional groups.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxynaphthalene-2(1H)-thione: Lacks the ethoxy group.

    6-Methoxy-1-hydroxynaphthalene-2(1H)-thione: Has a methoxy group instead of an ethoxy group.

Uniqueness

  • The presence of the ethoxy group in 6-Ethoxy-1-hydroxynaphthalene-2(1H)-thione may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

6-ethoxy-1-hydroxy-1H-naphthalene-2-thione

InChI

InChI=1S/C12H12O2S/c1-2-14-9-4-5-10-8(7-9)3-6-11(15)12(10)13/h3-7,12-13H,2H2,1H3

InChI Key

YNMYDKFEWBFCEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(C(=S)C=C2)O

Origin of Product

United States

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